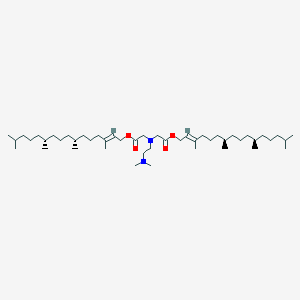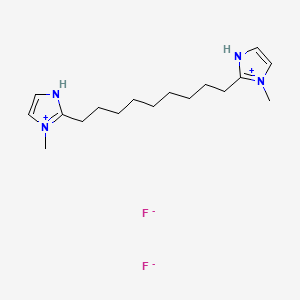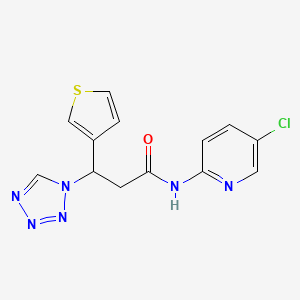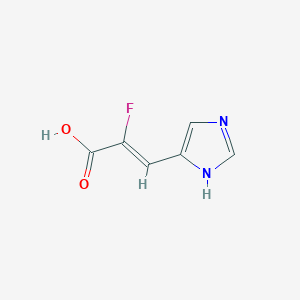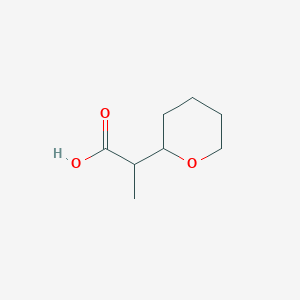
2-(Tetrahydro-2H-pyran-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydro-2H-pyran-2-yl)propanoic acid is an organic compound characterized by a propanoic acid moiety attached to a tetrahydro-2H-pyran ring. This compound is notable for its unique structure, which combines the properties of both propanoic acid and tetrahydropyran, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)propanoic acid typically involves the reaction of propanoic acid derivatives with tetrahydropyran. One common method is the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further reacted to introduce the propanoic acid group . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The tetrahydropyran ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(Tetrahydro-2H-pyran-2-yl)propanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists and as a protected acrylic acid.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Used in the preparation of 1,3-dienyl acetals.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the detection of single strand breaks in DNA.
Uniqueness
2-(Tetrahydro-2H-pyran-2-yl)propanoic acid is unique due to its combination of a propanoic acid group with a tetrahydropyran ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2-(oxan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChIキー |
QCZSYKGRBYJOPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


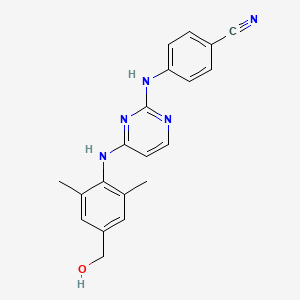
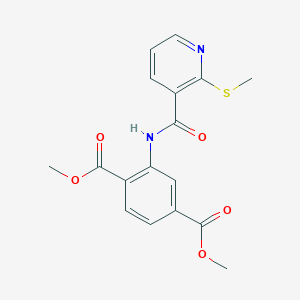
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
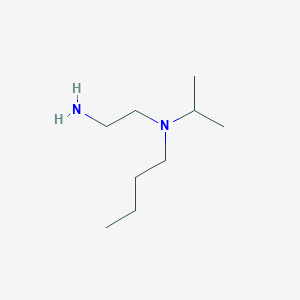
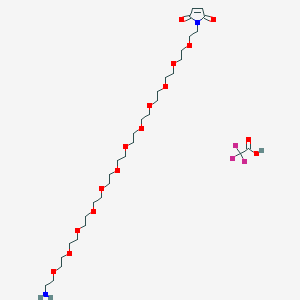
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
